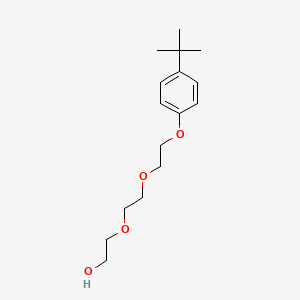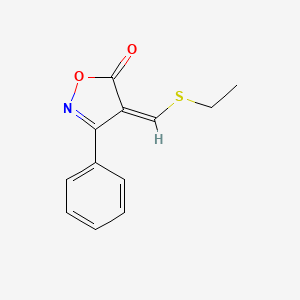![molecular formula C21H19O3P B12898319 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde CAS No. 213999-85-0](/img/structure/B12898319.png)
2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde is an organic compound with the molecular formula C21H19O3P. It is a phosphine ligand that has been used in various chemical reactions and research applications. The compound is characterized by the presence of a benzaldehyde group and two 2-methoxyphenyl groups attached to a phosphine atom.
Vorbereitungsmethoden
The synthesis of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde typically involves the reaction of 2-methoxyphenylphosphine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions include phosphine oxides, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde exerts its effects involves its role as a ligand in catalytic reactions. The phosphine group coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Vergleich Mit ähnlichen Verbindungen
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzaldehyde: This compound has phenyl groups instead of methoxyphenyl groups, which can affect its reactivity and applications.
2-(Bis(3,5-dimethylphenyl)phosphino)benzaldehyde: The presence of dimethyl groups can influence the steric and electronic properties of the compound.
The uniqueness of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde lies in its specific substituents, which can provide distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
213999-85-0 |
|---|---|
Molekularformel |
C21H19O3P |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-bis(2-methoxyphenyl)phosphanylbenzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-17-10-4-7-13-20(17)25(19-12-6-3-9-16(19)15-22)21-14-8-5-11-18(21)24-2/h3-15H,1-2H3 |
InChI-Schlüssel |
FYVMSFSMZPYJMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2C=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

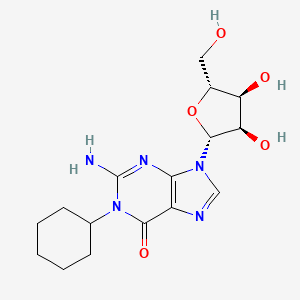

![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
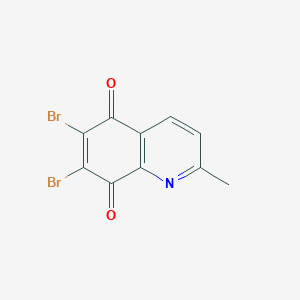
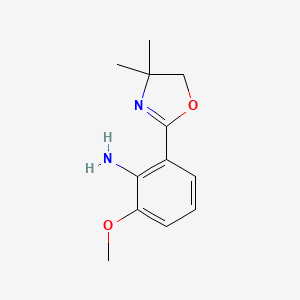
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
